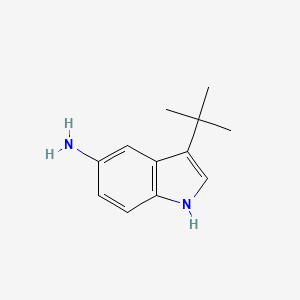

3-tert-butyl-1H-indol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-12(2,3)10-7-14-11-5-4-8(13)6-9(10)11/h4-7,14H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWLDRVCYQATFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60723485 | |

| Record name | 3-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952664-68-5 | |

| Record name | 3-tert-Butyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60723485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-tert-butyl-1H-indol-5-amine chemical properties

An In-depth Technical Guide to 3-tert-butyl-1H-indol-5-amine: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 952664-68-5) is a heterocyclic aromatic amine featuring a sterically significant tert-butyl group at the C3 position of the indole scaffold.[1][2] This substitution pattern imparts unique physicochemical properties and directs the molecule's reactivity, making it a valuable and versatile building block in medicinal chemistry and materials science. The presence of a primary aromatic amine at the C5 position serves as a key functional handle, enabling a wide array of subsequent chemical transformations. This guide provides a comprehensive overview of its chemical properties, plausible synthetic methodologies, reactivity profile, and potential applications for researchers in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

The core characteristics of this compound are defined by its molecular structure, which dictates its physical properties and spectroscopic signature.

Core Chemical Properties

Quantitative data for this specific molecule is not extensively published; however, its properties can be reliably inferred from its structure and comparison with closely related analogues.

| Property | Value / Description | Source |

| CAS Number | 952664-68-5 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂ | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | Expected to be a solid powder at room temperature. | Inferred |

| Melting Point | Data not available. For comparison, the related compound 3-tert-butyl-1H-indole has a melting point of 67-68 °C. | |

| Boiling Point | Data not available. High boiling point expected due to hydrogen bonding capabilities. | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Inferred |

Predicted Spectroscopic Signature

While experimental spectra are not publicly available, the following spectroscopic characteristics can be predicted based on the molecule's structure, providing a guide for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A sharp singlet around δ 1.3-1.5 ppm, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.

-

Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons at the C2, C4, C6, and C7 positions of the indole ring.

-

A broad singlet for the indole N-H proton (typically δ 8.0-8.5 ppm), which may exchange with D₂O.

-

A broad singlet for the two protons of the C5-NH₂ group (typically δ 3.5-4.5 ppm), which will also exchange with D₂O.

-

-

¹³C NMR: The carbon spectrum would feature:

-

Two signals for the tert-butyl group: a quaternary carbon (~32 ppm) and the methyl carbons (~30 ppm).[4]

-

Multiple signals in the aromatic region (δ 100-150 ppm) for the eight carbons of the indole core.

-

-

IR Spectroscopy: Key vibrational modes would include:

-

N-H stretching bands for the indole and amine groups in the 3200-3500 cm⁻¹ region.

-

C-H stretching bands for the aromatic and aliphatic (tert-butyl) groups just below and above 3000 cm⁻¹.

-

C=C aromatic ring stretching vibrations around 1500-1600 cm⁻¹.

-

-

Mass Spectrometry (MS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 188 or 189, respectively.

Synthesis Methodology: A Plausible Approach

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted aniline.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative and serves as a starting point for experimental design.

Step 1: Fischer Indole Synthesis of 3-tert-butyl-5-nitro-1H-indole

-

To a solution of 4-nitrophenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

-

Add pinacolone (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the formation of a phenylhydrazone intermediate, followed by acid-catalyzed cyclization and elimination of ammonia.

-

Upon completion, cool the mixture and pour it into ice-water.

-

Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

-

Filter the solid, wash with water, and dry. Purify the crude 3-tert-butyl-5-nitro-1H-indole by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Suspend the synthesized 3-tert-butyl-5-nitro-1H-indole (1.0 eq) in a solvent mixture, such as ethanol and water.

-

Add a reducing agent. A common and effective method is transfer hydrogenation using iron powder (Fe) and ammonium chloride (NH₄Cl).[5] Alternatively, catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst can be employed.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is fully consumed.

-

Once the reaction is complete, filter the hot solution through celite to remove the iron salts or catalyst.

-

Evaporate the solvent under reduced pressure.

-

The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound.

-

Further purification, if necessary, can be achieved via column chromatography on silica gel.

Reactivity and Applications

The chemical behavior of this compound is dominated by the nucleophilic character of the C5-amino group and the electronic properties of the indole ring, sterically influenced by the C3-tert-butyl substituent.

Key Reactive Sites

The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular complexity.

Caption: Key reactive sites on the this compound scaffold.

-

C5-Amino Group: This is the most prominent site for derivatization. As a primary aromatic amine, it readily undergoes acylation with acid chlorides or anhydrides to form amides, reacts with sulfonyl chlorides to produce sulfonamides, and can participate in reductive amination with aldehydes or ketones.[6] This versatility is central to its use in constructing libraries of compounds for structure-activity relationship (SAR) studies.

-

N1-Indole Nitrogen: The indole N-H is weakly acidic and can be deprotonated with a suitable base and subsequently alkylated or acylated. This site is often protected (e.g., with Boc or TIPS groups) during other transformations.[5]

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic attack. While the C3 position is blocked by the tert-butyl group, other positions (like C2, C4, or C6) can react, though the regioselectivity will be influenced by both electronic and steric factors.

Applications in Drug Discovery and Materials Science

The indole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceutical agents.[7] this compound serves as a key intermediate for developing novel therapeutics.

-

Scaffold for Bioactive Molecules: The structure is an ideal starting point for synthesizing compounds targeting a range of diseases. Indole derivatives have shown promise as anti-tubercular,[8] anti-inflammatory,[6] and anti-cancer agents. The C5-amine allows for the attachment of various pharmacophores to explore and optimize biological activity.

-

SAR Exploration: The tert-butyl group at C3 provides significant steric bulk, which can be exploited to probe the topology of enzyme active sites or receptor binding pockets. By modifying the C5-amine, researchers can systematically investigate how different functional groups impact target engagement and potency.

-

Organic Electronics: Indole derivatives are also explored in materials science for their electronic properties. The tunable nature of the indole scaffold allows for the synthesis of novel organic semiconductors and fluorescent materials.

Safety and Handling

As a research chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available in the provided results, data from the closely related analogue, 3-tert-butyl-1H-indole, suggests the following hazards.

-

GHS Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[11][12]

-

Safe Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust and aerosols.[12] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[11]

Conclusion

This compound is a strategically important chemical intermediate. Its unique substitution pattern, featuring a sterically demanding group at C3 and a versatile amino handle at C5, makes it an attractive starting material for the synthesis of complex molecular architectures. For researchers in drug development, it offers a robust scaffold for generating novel compounds with potential therapeutic value. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in chemical innovation.

References

- Sigma-Aldrich. (2025).

- ChemicalBook. (n.d.). This compound | 952664-68-5.

- Lookchem. (n.d.).

- CymitQuimica. (2024).

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2009).

- SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound.

- ECHEMI. (n.d.).

- ACS Publications. (2026).

- Sigma-Aldrich. (n.d.). 3-tert-butyl-1H-indole | 19013-51-5.

- The Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles.

- BLDpharm. (n.d.). 952664-68-5|this compound.

- Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl).

- MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine.

- NIH Public Access. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine.

- ResearchGate. (2025). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

- NIH. (n.d.).

- ChemRxiv. (n.d.). Developing novel indoles as antitubercular agents and simulated-annealing based analysis of their binding with MmpL3.

- MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.

Sources

- 1. This compound | 952664-68-5 [chemicalbook.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. 952664-68-5|this compound|BLD Pharm [bldpharm.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lookchem.com [lookchem.com]

An In-Depth Technical Guide to 3-tert-butyl-1H-indol-5-amine (CAS Number: 952664-68-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 3,5-Disubstituted Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and geometric shape allow for diverse interactions with a multitude of biological targets. Within this vast chemical space, 3,5-disubstituted indoles represent a particularly valuable class of compounds. The C3 position, when substituted, can modulate the electronic nature of the pyrrole ring and introduce sterically important features, while functionalization at the C5 position of the benzene ring provides a vector for tuning physicochemical properties and exploring key interactions with biological macromolecules. 3-tert-butyl-1H-indol-5-amine, with its bulky, lipophilic tert-butyl group at C3 and a nucleophilic amino group at C5, is a prime example of a strategic building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, offering insights for its effective utilization in drug discovery programs.

Section 1: Physicochemical and Structural Characteristics

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₁₂H₁₆N₂ | Based on structure |

| Molecular Weight | 188.27 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | Typical for aminoindoles |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water. | Inferred from the hydrophobic tert-butyl group and the polar amine and indole N-H groups. |

| pKa (of the amine) | ~4-5 | Typical for anilines, slightly influenced by the indole ring. |

| LogP | ~2.5-3.5 | Estimated based on the contributions of the indole, tert-butyl, and amino groups. |

Section 2: Synthesis of this compound: A Plausible and Detailed Approach

Currently, a specific, published synthesis for this compound is not available. However, based on established methodologies for the synthesis of substituted indoles, a robust and logical two-step synthetic sequence can be proposed. This approach involves the initial construction of the 3-tert-butyl-5-nitroindole core, followed by the reduction of the nitro group to the desired amine.

Step 1: Fischer Indole Synthesis of 3-tert-butyl-5-nitro-1H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde.[2] For this synthesis, 4-nitrophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) would be the logical starting materials.

Caption: Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol (Proposed):

-

Hydrazone Formation and Cyclization: To a stirred solution of 4-nitrophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pinacolone (1.1 eq).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The choice of acid and solvent can be critical and may require optimization.[3]

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

-

Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until the product precipitates.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purification: The crude 3-tert-butyl-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group to a primary amine is a standard transformation in organic synthesis.[4] Several reliable methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most common.

Sources

A Predictive Spectroscopic and Analytical Guide to 3-tert-butyl-1H-indol-5-amine for Advanced Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, indole derivatives represent a cornerstone scaffold, renowned for their diverse pharmacological activities. The strategic substitution of the indole core allows for the fine-tuning of molecular properties, influencing everything from receptor binding affinity to metabolic stability. Among these, 3-tert-butyl-1H-indol-5-amine emerges as a compound of significant interest, combining the steric bulk of a tert-butyl group at the electron-rich C3 position with a nucleophilic amino group on the benzene ring. This unique combination of functionalities necessitates a thorough understanding of its structural and electronic characteristics for its effective application in drug design and synthesis.

This in-depth technical guide provides a comprehensive, predictive analysis of the key spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and available data from closely related analogs, primarily 5-aminoindole, to offer a robust and scientifically grounded predictive framework. This document is intended to serve as an invaluable resource for researchers, scientists, and drug development professionals, enabling them to anticipate, interpret, and utilize the spectral features of this important molecular entity.

Molecular Structure and Predicted Spectroscopic Behavior

The introduction of a tert-butyl group at the C3 position of the 5-aminoindole scaffold is expected to induce significant and predictable changes in its spectral properties. The bulky tert-butyl group will influence the electronic environment of the indole ring through steric and inductive effects, which will be reflected in the NMR chemical shifts. The fundamental vibrational modes of the amino and indole functionalities in the IR spectrum are also expected to be modulated. In mass spectrometry, the tert-butyl group will likely direct specific fragmentation pathways. The following sections will delve into the predicted spectral data in detail.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound in a typical deuterated solvent such as DMSO-d₆. These predictions are based on the known spectral data of 5-aminoindole and the application of established substituent chemical shift (SCS) effects for a tert-butyl group.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the protons of the indole core and the tert-butyl and amino substituents. The chemical shifts are influenced by the electron-donating nature of the amino group and the indole nitrogen, as well as the steric and electronic effects of the tert-butyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | ~10.5 | br s | - | The indole N-H proton is typically deshielded and appears as a broad singlet. |

| H2 | ~7.0 | s | - | The C2 proton of indoles is a singlet. The tert-butyl group at C3 will likely cause a slight upfield shift compared to unsubstituted indole. |

| H4 | ~7.1 | d | J ≈ 8.5 | This proton is ortho to the electron-donating amino group, leading to some shielding. It will appear as a doublet due to coupling with H6. |

| H6 | ~6.6 | dd | J ≈ 8.5, 2.0 | This proton is ortho and para to the amino and indole nitrogen respectively, leading to significant shielding. It will be a doublet of doublets due to coupling with H4 and H7. |

| H7 | ~6.8 | d | J ≈ 2.0 | This proton is meta to the amino group and will appear as a doublet due to coupling with H6. |

| NH₂ | ~4.5 | br s | - | The protons of the primary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. |

| -C(CH₃)₃ | ~1.3 | s | - | The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~123 | The C2 carbon is adjacent to the nitrogen and its chemical shift is influenced by the C3 substituent. |

| C3 | ~115 | The attachment of the tert-butyl group will significantly shift this carbon's resonance. |

| C3a | ~128 | A quaternary carbon in the indole ring system. |

| C4 | ~111 | Shielded by the ortho amino group. |

| C5 | ~142 | This carbon is directly attached to the electron-donating amino group, leading to a downfield shift. |

| C6 | ~112 | Shielded by the para amino group. |

| C7 | ~110 | Shielded by the adjacent indole nitrogen. |

| C7a | ~130 | A quaternary carbon in the indole ring system. |

| -C (CH₃)₃ | ~32 | The quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ | ~30 | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: A Predictive Vibrational Analysis

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H bonds of the indole and amino groups, as well as C-H, C=C, and C-N vibrations. The predictions below are based on a detailed study of 5-aminoindole's vibrational spectrum.[1]

Table 3: Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale for Prediction |

| N-H stretch (indole) | 3400 - 3300 | Medium | Characteristic stretching vibration of the indole N-H bond. |

| N-H asymmetric stretch (amine) | ~3350 | Medium | Primary amines show two N-H stretching bands; this is the higher frequency, asymmetric stretch. |

| N-H symmetric stretch (amine) | ~3250 | Medium | The lower frequency, symmetric stretching vibration of the primary amino group. |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak | Stretching vibrations of the C-H bonds on the indole ring. |

| Aliphatic C-H stretch | 2960 - 2870 | Strong | Asymmetric and symmetric stretching vibrations of the methyl groups of the tert-butyl substituent. |

| N-H bend (amine) | 1650 - 1580 | Medium-Strong | Scissoring vibration of the primary amino group. |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong | Stretching vibrations of the carbon-carbon double bonds within the indole ring. |

| C-N stretch (aromatic amine) | 1335 - 1250 | Strong | Characteristic stretching vibration of the aryl C-N bond. |

Mass Spectrometry (MS): A Predicted Fragmentation Pathway

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation events.

Predicted Molecular Ion: The molecular formula of this compound is C₁₂H₁₆N₂. The predicted exact mass of the molecular ion [M]⁺• is approximately 188.1313 g/mol .

Predicted Fragmentation Pathway: The fragmentation of indoles is often characterized by the stability of the indole ring. The presence of the tert-butyl group is expected to be a primary site of fragmentation.

-

Loss of a methyl radical: A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at m/z 173.

-

Loss of isobutylene: Another characteristic fragmentation of tert-butyl substituted compounds is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, if a suitable hydrogen is available. However, in this case, a direct cleavage is more likely.

-

Retro-Diels-Alder (RDA) fragmentation: The indole ring itself can undergo fragmentation, though this is less common for the primary fragmentation events.

Caption: Predicted primary fragmentation of this compound in EI-MS.

Experimental Protocols

For the acquisition of high-quality spectral data for this compound, the following standard operating procedures are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw FID data. Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate cell.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization:

-

Electron Ionization (EI): Standard for GC-MS, typically at 70 eV.

-

Electrospray Ionization (ESI): Standard for LC-MS, suitable for polar and non-volatile compounds.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition: Acquire the full scan mass spectrum. For further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, this document offers a robust framework for the identification and characterization of this important molecule. The detailed predictive analysis and standardized experimental protocols contained herein are designed to empower researchers in the field of drug discovery to confidently work with this and related indole derivatives, thereby accelerating the development of new therapeutic agents.

References

-

Muthu, S., & Bright, A. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 233-239. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Amino Group in 3-tert-butyl-1H-indol-5-amine

Abstract

The 3-tert-butyl-1H-indol-5-amine scaffold is a fascinating molecular architecture that presents a unique interplay of electronic activation and steric modulation. As a building block in medicinal chemistry and materials science, a thorough understanding of its reactivity is paramount for its effective utilization. This guide provides a comprehensive analysis of the chemical behavior of the 5-amino group, grounded in fundamental principles of organic chemistry. We will dissect the electronic landscape of the indole nucleus, evaluate the profound steric influence of the C3-tert-butyl group, and explore the resulting reactivity in key synthetic transformations, including nucleophilic reactions at the amine and electrophilic substitutions on the aromatic ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct properties of this versatile intermediate.

The Molecular Landscape: Interplay of Steric and Electronic Factors

The reactivity of any functional group is not an intrinsic property but rather a consequence of its molecular environment. In this compound, the behavior of the 5-amino group is dictated by a delicate balance between the electron-rich indole core and the sterically demanding tert-butyl substituent.

Electronic Signature of the Indole Nucleus and 5-Amino Substituent

The indole ring system is inherently electron-rich, a feature that drives its chemistry.[1] The lone pair of the pyrrolic nitrogen (N1) participates in the 10-π aromatic system, increasing the electron density across the bicyclic structure. This makes the indole core highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic site in an unsubstituted indole.[2]

The introduction of an amino group at the C5 position dramatically amplifies the electron-donating character of the molecule. Through resonance, the lone pair of the 5-amino group delocalizes into the benzene portion of the indole, significantly activating the ortho (C4, C6) and para (C7, though resonance is weaker) positions towards electrophilic attack. This effect transforms the 5-aminoindole moiety into a potent nucleophile.

The C3-tert-Butyl Group: A Steric Gatekeeper

The tert-butyl group is the archetypal sterically demanding substituent in organic chemistry.[3] Its primary role in this molecule is to act as a "steric gatekeeper." By occupying the intrinsically reactive C3 position, it prevents electrophilic attack at this site, a common pathway for simpler indoles.[4] Furthermore, its sheer bulk projects over the molecular plane, sterically hindering the adjacent C4 position. This steric shielding is a critical factor in dictating the regioselectivity of reactions on the aromatic ring.

Electronically, the tert-butyl group is a weak electron-donating group through induction and C-C hyperconjugation.[5] This effect provides a minor, additional activation of the aromatic system but is largely overshadowed by the powerful resonance donation from the 5-amino group.

A Synthesized View of Reactivity

The combination of these features creates a unique reactivity profile. The 5-amino group is electronically activated and highly nucleophilic. The indole ring is also highly activated, but its sites of reactivity are selectively modulated by the C3-tert-butyl group. The diagram below illustrates the key molecular features governing the molecule's chemical personality.

Caption: Key electronic and steric factors influencing reactivity.

Reaction Chemistry of the 5-Amino Group

The exocyclic amino group is a primary site for a range of crucial synthetic transformations. Its reactivity is generally high due to the electron-donating nature of the indole scaffold.

N-Acylation and N-Sulfonylation

The 5-amino group readily undergoes acylation and sulfonylation upon reaction with acyl halides, anhydrides, or sulfonyl chlorides. These reactions are typically high-yielding and serve as a reliable method for protecting the amine or for installing functional handles for further elaboration. The high nucleophilicity of the amine, comparable to other activated anilines, ensures that these transformations usually proceed smoothly under standard conditions, often requiring only a mild base like triethylamine or pyridine to scavenge the acid byproduct.[6]

N-Alkylation

Direct alkylation of the 5-amino group with alkyl halides is also feasible. However, this reaction requires careful control to avoid over-alkylation, which can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled and often higher-yielding alternative for the synthesis of secondary and tertiary amines.

Diazotization and Sandmeyer-Type Reactions

As a primary aromatic amine, the 5-amino group can be converted into a diazonium salt (-N₂⁺) upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[7] This transformation is a cornerstone of aromatic chemistry, converting the amine into an excellent leaving group (N₂ gas). The resulting diazonium salt is a versatile intermediate that can be displaced by a wide array of nucleophiles in Sandmeyer or related reactions.[8] This provides synthetic access to a variety of 5-substituted indoles that are otherwise difficult to prepare directly.

The workflow for such a transformation is outlined below.

Caption: Workflow for Diazotization-Sandmeyer reaction.

Electrophilic Aromatic Substitution (EAS) on the Indole Ring

The indole nucleus, activated by the 5-amino group, is primed for electrophilic aromatic substitution. The key challenge lies in predicting the regiochemical outcome.

Regioselectivity: A Competition Between C4 and C6

With the C3 position blocked, electrophilic attack is directed to the benzo portion of the ring system. The 5-amino group is a powerful ortho, para-director, strongly activating the C4 and C6 positions.

-

Attack at C4: This position is electronically activated. However, it is subject to significant steric hindrance from the adjacent C3-tert-butyl group. The approach of an electrophile to this site would result in a sterically congested transition state.

-

Attack at C6: This position is also electronically activated by the amino group and is sterically unencumbered.

Therefore, a strong preference for electrophilic attack at the C6 position is predicted. While minor amounts of the C4-substituted product may form with very small electrophiles (e.g., in deuteration), most common EAS reactions (halogenation, nitration, Friedel-Crafts) are expected to yield the C6 isomer as the major product.

Table 1: Predicted Regioselectivity for Key EAS Reactions

| Reaction | Reagents | Predicted Major Product | Rationale |

| Bromination | Br₂ in AcOH | 6-Bromo-3-tert-butyl-1H-indol-5-amine | Strong electronic activation at C6; C4 is sterically shielded by the t-Bu group. |

| Nitration | HNO₃/H₂SO₄ (carefully) | 6-Nitro-3-tert-butyl-1H-indol-5-amine | The nitronium ion (NO₂⁺) is a bulky electrophile, strongly favoring the C6 position. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl-3-tert-butyl-1H-indol-5-amine | The acylium-Lewis acid complex is very large, making attack at C4 highly unfavorable. |

Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles and should be adapted and optimized for specific substrates and scales.

Protocol 1: N-Acetylation of this compound

This procedure exemplifies a standard acylation of the 5-amino group.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a mild organic base, such as triethylamine (1.2 eq) or pyridine (2.0 eq), to the solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(3-tert-butyl-1H-indol-5-yl)acetamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Diazotization and Conversion to 5-Bromo-3-tert-butyl-1H-indole

This protocol demonstrates the conversion of the amine to a halide via a diazonium intermediate.

Methodology:

-

Amine Solution: Suspend this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3-4 eq) and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension, ensuring the internal temperature remains below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper). Stir for 30 minutes at 0-5 °C after the addition is complete.

-

Catalyst Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr (~48%).

-

Sandmeyer Reaction: Add the cold diazonium salt solution slowly and portion-wise to the CuBr solution. Vigorous evolution of N₂ gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water, saturated sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude 5-bromo-3-tert-butyl-1H-indole can be purified by column chromatography or recrystallization.

Conclusion

This compound is a nuanced building block whose reactivity is a product of competing electronic and steric influences. The 5-amino group is a highly nucleophilic handle, readily participating in acylation, alkylation, and diazotization reactions, providing a gateway to diverse functionalization. Concurrently, electrophilic substitution on the indole core is directed to the C6 position, a direct consequence of the powerful ortho, para-directing amino group and the formidable steric shield of the C3-tert-butyl substituent. This predictable regioselectivity is a significant asset in molecular design. By understanding and harnessing these distinct reactivity patterns, researchers can effectively employ this scaffold in the synthesis of complex molecular targets for drug discovery and advanced materials.

References

-

ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. Retrieved from a pre-print server.[9]

-

Royal Society of Chemistry. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Physical Chemistry Chemical Physics.[10]

-

ResearchGate. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study | Request PDF.[11]

-

ResearchGate. (n.d.). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study | Request PDF.[12]

-

MDPI. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.[13]

-

SpringerLink. (n.d.). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts.[14]

-

Química Organica.org. (n.d.). Electrophilic substitution with position 3 of the indole occupied.[4]

-

BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.[3]

-

StackExchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Chemistry Stack Exchange.[5]

-

National Institutes of Health. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PMC.[15]

-

National Institutes of Health. (n.d.). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC.[16]

-

National Institutes of Health. (n.d.). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central.[17]

-

ACS Publications. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry.[18]

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles | Request PDF.[1]

-

ResearchGate. (n.d.). (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.[19]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.[20]

-

ElectronicsAndBooks. (n.d.). A New Theory of Electrophilic Substitution in 3-Substituted Indoles.

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.[21]

-

Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole.[2]

-

SpringerLink. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles.[22]

-

National Institutes of Health. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central.[23]

-

Organic Chemistry Portal. (n.d.). Diazotisation.[7]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism.[24]

-

MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[25]

-

ResearchGate. (n.d.). Acylation of Arylamines with Triethylamine Derivatives in Combination with tert‐Butyl Hydroperoxide | Request PDF.[6]

-

Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[26]

-

ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate.[27]

-

ACS Publications. (2026). Organophotocatalytic Single-Step Oximation through an Olefin [4 + 2] Annulation.[28]

-

National Institutes of Health. (n.d.). Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. PubMed.[29]

-

Biosynth. (n.d.). 5-Aminoindole | 5192-03-0.[30]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.[8]

-

Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.[31]

-

Sigma-Aldrich. (n.d.). 5-Aminoindole 97 5192-03-0.

-

ACS Publications. (n.d.). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere.[32]

-

MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.[33]

-

ChemRxiv. (n.d.). Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty.[34]

-

Sigma-Aldrich. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3.[35]

-

National Institutes of Health. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. PMC.[36]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Electrophilic substitution with position 3 of the indole occupied [quimicaorganica.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Diazotisation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09133B [pubs.rsc.org]

- 23. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. byjus.com [byjus.com]

- 25. mdpi.com [mdpi.com]

- 26. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemsynthesis.com [chemsynthesis.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. biosynth.com [biosynth.com]

- 31. masterorganicchemistry.com [masterorganicchemistry.com]

- 32. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 33. mdpi.com [mdpi.com]

- 34. chemrxiv.org [chemrxiv.org]

- 35. tert-Butyl 3-formyl-1H-indole-1-carboxylate 57476-50-3 [sigmaaldrich.com]

- 36. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-tert-butyl-1H-indol-5-amine in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2] This guide provides a comprehensive technical framework for understanding and determining the solubility of 3-tert-butyl-1H-indol-5-amine, a substituted indole derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not publicly available, this document outlines the core principles of solubility, predicts the solubility behavior of the molecule based on its structural characteristics, and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the physicochemical properties of indole-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the early stages of drug discovery, an understanding of a compound's solubility is paramount.[1][2] Poor solubility can lead to a host of complications, including the underestimation of biological activity, unreliable structure-activity relationships (SAR), and significant challenges in formulation development.[1] For a molecule like this compound, which possesses features common in bioactive compounds, a thorough characterization of its solubility profile is a foundational step in its evaluation as a potential drug candidate.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is governed by the interplay of its constituent functional groups: the indole ring system, the C5-amino group, and the C3-tert-butyl group.

The Indole Nucleus: A Duality of Polarity

The indole ring is an aromatic heterocyclic structure that exhibits both hydrophobic and polar characteristics.[3] The bicyclic aromatic system is largely nonpolar, while the nitrogen heteroatom and its associated N-H group introduce polarity and the capacity for hydrogen bonding.[3][4] The N-H group of the indole ring is a hydrogen bond donor, and the π-electron system can act as a weak hydrogen bond acceptor.[4]

The C5-Amino Group: Enhancing Polarity and Basicity

The primary amine (-NH₂) at the 5-position significantly increases the polarity of the molecule. This group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents. Furthermore, the amino group imparts basicity to the molecule, allowing for salt formation with acids. This property can be exploited to dramatically increase aqueous solubility.

The C3-tert-Butyl Group: A Lipophilic Anchor

In contrast to the polar amine, the tert-butyl group at the 3-position is a bulky, nonpolar aliphatic moiety. This group will increase the lipophilicity of the molecule, thereby favoring solubility in nonpolar organic solvents. The steric hindrance of the tert-butyl group may also influence intermolecular interactions, potentially disrupting crystal lattice formation and affecting solubility.

Predicting Solubility: A Qualitative Assessment

Based on the structural features, we can make the following predictions about the solubility of this compound in various organic solvents:

-

High Solubility Predicted in Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are expected to be excellent solvents. They are polar enough to interact with the amine and indole N-H groups but can also accommodate the nonpolar tert-butyl group.

-

Moderate to High Solubility in Alcohols: Solvents like methanol, ethanol, and isopropanol should be effective due to their ability to engage in hydrogen bonding with the amine and indole N-H. Solubility may decrease with increasing chain length of the alcohol due to a decrease in solvent polarity.

-

Moderate Solubility in Chlorinated Solvents: Dichloromethane and chloroform are likely to be reasonably good solvents, primarily due to their ability to solvate the nonpolar regions of the molecule.

-

Low Solubility in Nonpolar Solvents: Solvents such as hexanes and toluene are expected to be poor solvents. While they can interact with the tert-butyl group and the aromatic system, they cannot effectively solvate the polar amine and indole N-H groups.

The interplay of these functional groups can be visualized as follows:

Caption: Logical relationships governing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[5][6] This method involves equilibrating an excess of the solid compound in the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO, hexane)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to prepare a concentrated stock solution.

-

From this stock, prepare a series of calibration standards by serial dilution.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the desired organic solvent (e.g., 1-2 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that equilibrium has been reached.[2]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using HPLC-UV or UV-Vis spectrophotometry.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the original solubility in the organic solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Shake-flask method workflow for solubility determination.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | Moderate to High | To be determined |

| Ethanol | Moderate to High | To be determined | |

| Polar Aprotic | DMSO | High | To be determined |

| Acetonitrile | Moderate | To be determined | |

| Nonpolar | Hexane | Low | To be determined |

| Other | Dichloromethane | Moderate | To be determined |

| Ethyl Acetate | Moderate | To be determined |

Conclusion

References

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

National Institutes of Health (NIH). (2017). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

- Al-Kassas, R., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Analysis.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Available at: [Link]

-

National Institutes of Health (NIH). (2011). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. Available at: [Link]

-

National Institutes of Health (NIH). (2021). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

-

Wikipedia. (n.d.). Indole. Available at: [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. Available at: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Potential Biological Activity of 3-tert-Butyl-1H-indol-5-amine

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3][4] This technical guide explores the prospective biological landscape of a specific, lesser-studied derivative: 3-tert-butyl-1H-indol-5-amine. By dissecting its structural features and drawing parallels from established structure-activity relationship (SAR) studies of related indole compounds, we will postulate potential therapeutic applications and lay out a comprehensive, field-proven research framework to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The Indole Nucleus as a Privileged Scaffold

The indole ring system is a bicyclic aromatic heterocycle that is a prominent feature in a vast range of biologically active molecules.[2][3] Its structural rigidity, coupled with its ability to participate in various non-covalent interactions such as hydrogen bonding and π-stacking, makes it an ideal pharmacophore for engaging with diverse biological targets.[3] Nature has extensively utilized the indole motif in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1] This has inspired medicinal chemists to develop a plethora of indole-containing drugs with applications spanning oncology, neurology, infectious diseases, and inflammation.[2][4][5]

The biological activity of indole derivatives is exquisitely sensitive to the nature and position of substituents on the indole ring.[6][7] This guide focuses on the untapped potential of this compound, a molecule whose specific biological functions have yet to be extensively characterized.

Structural Dissection and Postulated Biological Relevance

The structure of this compound presents three key features that likely dictate its biological interactions:

-

The Indole Core: This provides the fundamental scaffold for interaction with a variety of protein targets.

-

The 3-tert-Butyl Group: The bulky, hydrophobic tert-butyl group at the C3 position is a significant feature. In many indole derivatives, substitution at this position is crucial for activity. For instance, in the context of HIV fusion inhibitors, substitutions at the 3-position can influence binding within hydrophobic pockets of viral glycoproteins.[8][9] This bulky group could confer selectivity for certain protein targets by sterically hindering binding to others, while favoring interactions with proteins possessing a complementary hydrophobic pocket.

-

The 5-Amino Group: The amino group at the C5 position introduces a basic center capable of forming hydrogen bonds and salt bridges. The position and nature of substituents on the indole nitrogen and at the 5-position have been shown to be critical for the affinity and selectivity of ligands for dopamine and other receptors.[10] Furthermore, 5-aminoindoles are known intermediates in the synthesis of various biologically active compounds.[11]

Based on these structural attributes and the broader knowledge of indole pharmacology, we can hypothesize several potential avenues of biological activity for this compound.

Hypothesized Biological Activities and Therapeutic Targets

Given the structural features of this compound, we can postulate its potential interaction with several classes of biological targets.

As a Modulator of G-Protein Coupled Receptors (GPCRs)

The indole scaffold is a common motif in ligands for various GPCRs, including serotonergic, dopaminergic, and opioid receptors.[6] The 5-amino group, in particular, is reminiscent of the 5-hydroxyl group of serotonin.

-

Potential as a Dopamine Receptor Ligand: Structure-activity relationship studies of indole derivatives have identified compounds with high affinity for dopamine D3 receptors.[10] The substitution pattern on the indole ring is a key determinant of this activity. The combination of the indole core and the basic amino group in this compound makes it a candidate for investigation as a dopamine receptor modulator.

-

Potential as an Opioid Receptor Ligand: N-piperidinyl indoles substituted at the 2- and 3-positions have been shown to act as nociceptin opioid receptor (NOP) ligands.[6] While our target compound has a different substitution pattern, the underlying indole scaffold suggests that screening against a panel of opioid receptors would be a worthwhile endeavor.

As an Antimicrobial Agent

A significant body of research highlights the antimicrobial properties of indole derivatives.[5][7] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5][12]

-

Mechanism of Action: The antimicrobial activity of indoles can arise from various mechanisms, including the disruption of bacterial cell membranes, inhibition of key enzymes, and interference with biofilm formation. The lipophilic tert-butyl group in this compound could facilitate its partitioning into microbial cell membranes, potentially leading to their disruption.

As an Antiviral Agent

Indole-based compounds have been successfully developed as antiviral agents, most notably as HIV fusion inhibitors.[8][9]

-

HIV Fusion Inhibition: These inhibitors often feature substitutions at the C3 position of the indole ring that interact with a hydrophobic pocket on the gp41 protein, preventing the conformational changes required for viral entry.[8][9] The bulky tert-butyl group of our compound of interest makes it a prime candidate for investigation in this area.

A Proposed Research Workflow for Characterizing Biological Activity

To systematically investigate the hypothesized biological activities of this compound, a multi-tiered approach is recommended, progressing from in silico predictions to in vitro and cell-based assays.

Caption: Proposed research workflow for this compound.

Step-by-Step Experimental Protocols

Objective: To predict the binding affinity and mode of interaction of this compound with the binding sites of various putative protein targets.

Protocol:

-

Target Selection: Based on the hypothesized activities, select a panel of protein targets, including dopamine receptors (D2, D3), opioid receptors (mu, delta, kappa), and HIV gp41.

-

Ligand and Protein Preparation:

-

Generate a 3D conformation of this compound.

-

Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

-

Molecular Docking:

-

Define the binding site on each target protein.

-

Perform molecular docking using software such as AutoDock or Glide.

-

Analyze the docking poses and scores to predict binding affinity and identify key interactions.

-

Objective: To experimentally determine the binding affinity of this compound for the selected GPCR targets.

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions expressing the target receptors.

-

Radioligand Binding Assay:

-

Incubate the membrane preparations with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

-

Determine the Ki (inhibitory constant) from the IC50 value.

-

| Target Receptor | Radioligand | Hypothetical Ki (nM) |

| Dopamine D3 | [³H]Spiperone | 50 |

| Mu Opioid | [³H]DAMGO | >1000 |

| HIV gp41 | - | - |

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

-

Microorganism Panel: Select a panel of clinically relevant microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

-

Broth Microdilution Method:

-

Prepare a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions.

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Microorganism | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Candida albicans | 32 |

Potential Signaling Pathway Involvement

Should this compound demonstrate significant activity as a dopamine D3 receptor antagonist, it could modulate downstream signaling pathways implicated in neuropsychiatric disorders.

Caption: Postulated D3 receptor antagonist signaling pathway.

Conclusion and Future Directions

While this compound is a relatively unexplored molecule, its structural features, when viewed through the lens of established indole pharmacology, suggest a rich potential for biological activity. The proposed research framework provides a robust and logical pathway for elucidating its pharmacological profile. The initial focus should be on broad-spectrum screening against GPCRs, microbial strains, and viral targets. Positive hits in any of these areas would warrant further investigation, including more detailed mechanistic studies and structure-activity relationship exploration to optimize potency and selectivity. The journey from a novel chemical entity to a potential therapeutic agent is long and challenging, but the unique structural characteristics of this compound make it a compelling starting point for drug discovery efforts.

References

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (n.d.). PubMed Central. [Link]

-

Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2021). ScienceDirect. [Link]

-

Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2021). Frontiers in Chemistry. [Link]

-

Structure/activity relationships of indole derivatives. (n.d.). ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014). ACS Publications. [Link]

-

3-amino-5-tert-butyl-2,3-dihydro-1H-indol-2-one hydrochloride. (n.d.). Autech Industry Co.,Limited. [Link]

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2020). MDPI. [Link]

-

Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. (2023). ACS Medicinal Chemistry Letters. [Link]

-

3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (2021). MDPI. [Link]

-

Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2014). PubMed Central. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

-

5-Aminoindole. (n.d.). PubChem. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]

-

Discovery of Tertiary Amine and Indole Derivatives as Potent RORγt Inverse Agonists. (2014). PubMed Central. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). ScienceDirect. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2020). National Institutes of Health. [Link]

-

Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science (IJCSPUB). [Link]

-

Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. (2023). MDPI. [Link]

-

Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. (2023). PubMed Central. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. rjpn.org [rjpn.org]

- 5. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-tert-Butyl-1H-indol-5-amine: A Privileged Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its remarkable ability to engage in diverse biological interactions has cemented its status as a "privileged" structure.[3] In the realm of Fragment-Based Drug Discovery (FBDD), the strategic selection of initial fragments is paramount to the success of a campaign. This guide introduces 3-tert-butyl-1H-indol-5-amine as a high-value fragment, meticulously designed to maximize the potential for hit-to-lead development. We will explore its synthesis, physicochemical properties, application in screening cascades, and strategies for its evolution into potent, selective modulators of a variety of drug targets.

Part 1: The Rationale for this compound in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality starting points for drug development.[4] FBDD utilizes small, low-complexity molecules (fragments) that, despite binding with low affinity, do so with high ligand efficiency.[5] The success of FBDD hinges on the quality of the fragment library. An ideal fragment should possess sufficient complexity to provide a binding rationale, yet be simple enough to allow for extensive chemical elaboration.

This compound is an exemplary fragment that balances these requirements through its distinct structural features:

-

The Indole Core: This bicyclic aromatic system is a versatile pharmacophore. The pyrrole nitrogen (N-H) is an excellent hydrogen bond donor, while the aromatic system can participate in π-stacking and hydrophobic interactions. Indole derivatives are known to target a vast array of proteins, including kinases, G-protein coupled receptors, and enzymes.[6][7]

-